5-amino-1-benzyl-1H-pyrrole-3-carbonitrile
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Overview
Description
5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group at the 5-position, a benzyl group at the 1-position, and a nitrile group at the 3-position
Mechanism of Action
Target of Action
The primary targets of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile are the three main subclasses of metallo-β-lactamases (MBLs), namely IMP-1 (representing the B1 subgroup), CphA (B2), and AIM-1 (B3) . These enzymes play a crucial role in antibiotic resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective .
Mode of Action
The this compound compound interacts with its targets, the MBLs, by inhibiting their activity . The 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole are important for the inhibitory potencies of these compounds .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibitory action on MBLs. By inhibiting these enzymes, it prevents the degradation of β-lactam antibiotics, thereby enhancing their antibacterial activity .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzylamine derivative, the nitrile group can be introduced through a nucleophilic substitution reaction, followed by cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Indole derivatives: Widely studied for their biological activities and therapeutic potential.
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile: Shares structural similarities and is investigated for its inhibitory effects on metallo-β-lactamases.
Uniqueness: 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, benzyl group, and nitrile group on the pyrrole ring makes it a valuable scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
5-amino-1-benzylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-11-6-12(14)15(9-11)8-10-4-2-1-3-5-10/h1-6,9H,8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOZGUFYGQOOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C2N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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